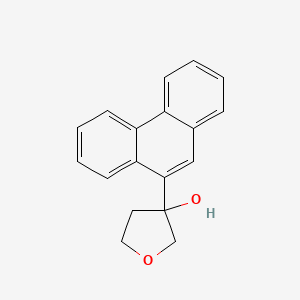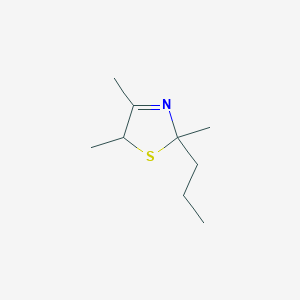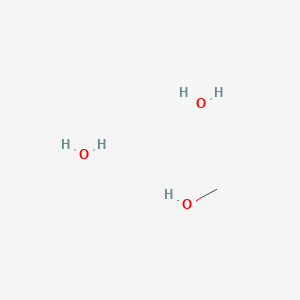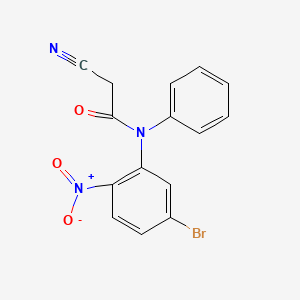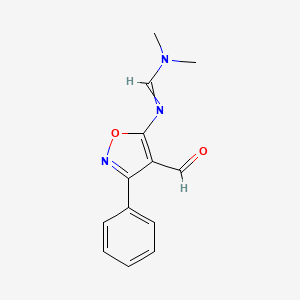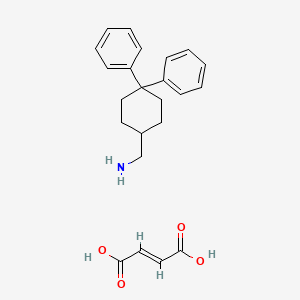
4,4-Diphenylcyclohexanemethylamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphenylcyclohexanemethylamine maleate is an organic compound that is often used in various scientific research and industrial applications. This compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with two phenyl groups and a methylamine group, combined with maleic acid to form the maleate salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylcyclohexanemethylamine maleate typically involves the following steps:
Formation of 4,4-Diphenylcyclohexanemethylamine: This can be achieved through the reaction of 4,4-Diphenylcyclohexanone with methylamine under reductive amination conditions. Common reagents used in this step include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Maleate Salt: The resulting 4,4-Diphenylcyclohexanemethylamine is then reacted with maleic acid to form the maleate salt. This reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reductive Amination: Using large reactors, the 4,4-Diphenylcyclohexanone is reacted with methylamine in the presence of a reducing agent.
Salt Formation: The amine product is then reacted with maleic acid in a solvent system, followed by crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diphenylcyclohexanemethylamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Wissenschaftliche Forschungsanwendungen
4,4-Diphenylcyclohexanemethylamine maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4-Diphenylcyclohexanemethylamine maleate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
4,4-Diphenylcyclohexanemethylamine maleate can be compared with other similar compounds, such as:
4,4-Diphenylcyclohexanone: A precursor in the synthesis of this compound, differing by the presence of a ketone group instead of an amine group.
4,4-Diphenylcyclohexanol: A related compound with a hydroxyl group instead of an amine group, used in similar applications.
4,4-Diphenylcyclohexanecarboxylic acid: Another related compound with a carboxylic acid group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65445-86-5 |
|---|---|
Molekularformel |
C23H27NO4 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(4,4-diphenylcyclohexyl)methanamine |
InChI |
InChI=1S/C19H23N.C4H4O4/c20-15-16-11-13-19(14-12-16,17-7-3-1-4-8-17)18-9-5-2-6-10-18;5-3(6)1-2-4(7)8/h1-10,16H,11-15,20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
OKEYPCQOXDXOCG-WLHGVMLRSA-N |
Isomerische SMILES |
C1CC(CCC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CC(CCC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



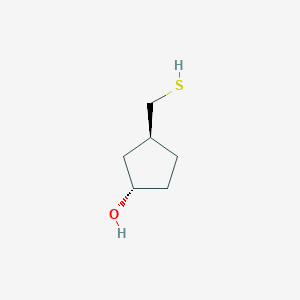
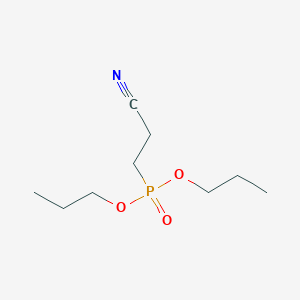

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
